![molecular formula C28H20N4O2S B11121744 (3Z)-1-(4-methylbenzyl)-3-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11121744.png)
(3Z)-1-(4-methylbenzyl)-3-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-[(4-METHYLPHENYL)METHYL]-3-[(5Z)-6-OXO-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazolo-thiazole ring system, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPHENYL)METHYL]-3-[(5Z)-6-OXO-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Research in this area could lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound might be explored for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising for pharmaceutical development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-thiazole ring system is known to bind to various biological macromolecules, modulating their activity and leading to the observed biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-METHYLPHENYL)METHYL]-3-[(5Z)-6-OXO-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
- 1-[(4-METHYLPHENYL)METHYL]-3-[(5Z)-6-OXO-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C28H20N4O2S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C28H20N4O2S/c1-18-11-13-20(14-12-18)17-31-22-10-6-5-9-21(22)24(26(31)33)25-27(34)32-28(35-25)29-23(30-32)16-15-19-7-3-2-4-8-19/h2-16H,17H2,1H3/b16-15+,25-24- |
InChI Key |
PPQAUYCTSOLXFI-PBTXOSIISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)/C=C/C6=CC=CC=C6)S4)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C=CC6=CC=CC=C6)S4)C2=O |
Origin of Product |
United States |
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